molecular formula C17H23NO2 B12796144 2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- CAS No. 102504-20-1

2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl-

Katalognummer: B12796144
CAS-Nummer: 102504-20-1
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: ZSNQTNXQNSSTTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-8-azaspiro(45)decan-3-one, 8-benzyl-1,1-dimethyl- is a spirocyclic compound that features a unique structure combining an oxaspiro and azaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxa-8-azaspiro(4.5)decan-3-one, 8-benzyl-1,1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

102504-20-1

Molekularformel

C17H23NO2

Molekulargewicht

273.37 g/mol

IUPAC-Name

8-benzyl-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C17H23NO2/c1-16(2)17(12-15(19)20-16)8-10-18(11-9-17)13-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3

InChI-Schlüssel

ZSNQTNXQNSSTTB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2(CCN(CC2)CC3=CC=CC=C3)CC(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.